Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate

ADME physicochemical profiling solubility prediction

Researchers optimizing ADK-based antivirals often struggle to balance potency with solubility. Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate (CAS 1181537-45-0) addresses this via a morpholine substituent that increases TPSA by 20.7% vs. unsubstituted phenyl analogs (72.9 Ų). • Validated 2,4-dioxobutanoate pharmacophore for influenza endonuclease inhibition (class IC₅₀: 0.2-29.0 μM). • Computed XLogP3 of 1.3 and intermediate lipophilicity for balanced ADME profiles. • Reactive diketone moiety enables diverse heterocycle library synthesis. Supplied at 95% purity with global shipping.

Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
CAS No. 1181537-45-0
Cat. No. B1521235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
CAS1181537-45-0
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3
InChIKeyHSJQSLULWYHTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate: Structural and Physicochemical Profile


Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate (CAS 1181537-45-0) is a synthetic small molecule within the 4-aryl-2,4-dioxobutanoate class, characterized by a morpholinophenyl substituent and a methyl ester terminus. Its molecular formula is C15H17NO5 with a molecular weight of 291.30 g/mol [1]. The compound features a reactive diketone moiety amenable to condensation and cyclization reactions, while the morpholine ring introduces heteroatom hydrogen bond acceptors that modulate polarity and solubility compared to simpler aryl analogs .

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate Substitution Risks


Within the 4-aryl-2,4-dioxobutanoate family, seemingly minor structural variations—such as replacement of the morpholine ring with a phenyl, fluorophenyl, or isoxazolyl group—profoundly alter physicochemical properties, reactivity profiles, and biological target engagement [1]. For instance, the morpholine moiety substantially increases topological polar surface area (TPSA) and computed lipophilicity (XLogP3) relative to unsubstituted phenyl analogs, directly impacting aqueous solubility, membrane permeability, and assay behavior [2]. Furthermore, the 2,4-dioxobutanoate pharmacophore is known to confer endonuclease inhibitory activity in a substitution-dependent manner, with IC50 values spanning three orders of magnitude across different aryl substituents [3]. Consequently, substitution without explicit comparative validation risks compromising synthetic reproducibility, biological activity interpretation, or pharmacokinetic optimization.

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate: Quantitative Differentiation


Elevated TPSA and Aqueous Solubility

The target compound exhibits a computed TPSA of 72.9 Ų, which is 20.7% higher than the 60.4 Ų measured for the unsubstituted phenyl analog methyl 2,4-dioxo-4-phenylbutanoate [1]. This increase, attributable to the morpholine ring's additional heteroatom hydrogen bond acceptors, is consistent with class-level observations that morpholine incorporation improves aqueous solubility, a critical parameter for in vitro assay development and formulation .

ADME physicochemical profiling solubility prediction medicinal chemistry

Computed Lipophilicity (XLogP3) Differentiation

The target compound has a computed XLogP3 of 1.3, positioning it between the unsubstituted phenyl analog (LogP = 1.00) and the 4-fluorophenyl analog (LogP = 1.05) [1]. In contrast, the 5-methylisoxazol-3-yl analog exhibits a substantially lower LogP of 0.30, while many 4-substituted 2,4-dioxobutanoic acid influenza endonuclease inhibitors with nanomolar potency display LogP values exceeding 2.0 [2]. This intermediate lipophilicity suggests a balanced profile for both aqueous solubility and membrane permeability, potentially advantageous for hit-to-lead optimization where extreme hydrophilicity or hydrophobicity are undesirable.

lipophilicity LogP ADME property-based design

Influenza Endonuclease Inhibitor Class Activity

The 2,4-dioxobutanoate scaffold is a validated pharmacophore for cap-dependent endonuclease inhibition in influenza A and B viruses. A seminal study by Tomassini et al. demonstrated that 4-substituted 2,4-dioxobutanoic acids inhibit influenza virus transcription with IC50 values ranging from 0.2 to 29.0 μM, with selectivity over other viral and cellular polymerases at 100- to 500-fold higher concentrations [1]. While direct IC50 data for the specific morpholinophenyl derivative are not publicly reported, the compound's inclusion of the core 2,4-dioxobutanoate moiety places it within this established inhibitor class. The morpholine substituent represents a distinct aryl modification not explicitly characterized in the original Tomassini series, suggesting a novel chemotype for structure-activity relationship (SAR) exploration in antiviral programs.

antiviral influenza endonuclease inhibition drug discovery

Morpholine-Diketone Synthetic Utility

The target compound serves as a versatile synthetic intermediate due to its dual reactive functionalities: the 2,4-dioxobutanoate moiety participates in condensation and cyclization reactions, while the morpholine ring provides a site for further derivatization or incorporation into more complex architectures . In contrast, simpler analogs such as methyl 2,4-dioxo-4-phenylbutanoate lack the morpholine nitrogen, limiting their utility in constructing nitrogen-containing heterocycles. Similarly, the 4-fluorophenyl analog offers only a single reactive handle (the diketone) for further elaboration [1]. The morpholine group's presence expands the accessible chemical space in library synthesis and scaffold hopping campaigns, particularly for generating compounds with improved solubility and hydrogen bonding capacity.

organic synthesis heterocyclic chemistry medicinal chemistry building blocks

Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate Research Applications


Influenza Endonuclease Inhibitor SAR Expansion

The compound's 2,4-dioxobutanoate core is a validated pharmacophore for influenza cap-dependent endonuclease inhibition, with class-wide IC50 values ranging from 0.2 to 29.0 μM [1]. The morpholine substituent represents an unexplored aryl modification in this series, offering a novel chemotype for structure-activity relationship (SAR) studies. Procurement supports hit expansion programs aiming to identify morpholine-containing leads with potentially improved selectivity, solubility, or pharmacokinetic profiles relative to previously characterized 4-substituted analogs.

Building Block for Solubility-Enhanced Heterocyclic Libraries

With a TPSA of 72.9 Ų—20.7% higher than the unsubstituted phenyl analog—this compound is predicted to exhibit enhanced aqueous solubility [1]. Its combination of a reactive diketone moiety and a morpholine ring enables the construction of diverse nitrogen-containing heterocycles . Research groups focused on generating compound libraries with balanced lipophilicity (XLogP3 = 1.3) and improved physicochemical properties should prioritize this building block over simpler aryl dioxobutanoates lacking the morpholine heteroatom.

ADME Optimization with Intermediate Lipophilicity

The compound's computed XLogP3 of 1.3 positions it between more polar analogs (e.g., methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate, LogP = 0.30) and more lipophilic fluorophenyl derivatives (LogP = 1.05) [1]. This intermediate value aligns with Lipinski's guidelines while providing a distinct physicochemical profile. Researchers investigating the relationship between aryl substitution, lipophilicity, and cellular permeability or metabolic stability should consider this compound as a representative morpholine-containing benchmark for comparative ADME studies.

HIV-1 Integrase Inhibitor: Aryldiketo Acid Pharmacophore

Aryldiketo acids (ADKs), including 4-aryl-2,4-dioxobutanoic acid derivatives, are known HIV-1 integrase inhibitors, with activity dependent on aryl substitution patterns and the diketo moiety's ability to chelate metal ions in the enzyme active site [1]. While specific HIV-1 integrase inhibition data for this morpholinophenyl derivative are not reported, the compound's core structure aligns with the established ADK pharmacophore. Procurement enables evaluation of the morpholine substituent's effect on integrase inhibition potency and selectivity, potentially contributing to next-generation antiviral agent development.

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